molecular formula C17H19N3O2 B6445569 N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide CAS No. 2640969-33-9

N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide

Cat. No. B6445569
CAS RN: 2640969-33-9
M. Wt: 297.35 g/mol
InChI Key: BQGHDSYRILDCCJ-UHFFFAOYSA-N
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Description

“N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also includes an acetamide group, which is a carboxamide derived from acetic acid.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring could potentially introduce strain into the molecule due to its small ring size. The pyridine ring is aromatic and contributes to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, the pyridine ring, and the acetamide group. Each of these functional groups can undergo specific types of reactions. For instance, the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar acetamide group could enhance its solubility in polar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be explored as a potential pharmaceutical compound, given the presence of the azetidine and pyridine rings, which are common in many drugs .

properties

IUPAC Name

N-[4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13(21)19-15-4-2-14(3-5-15)10-20-11-17(12-20)22-16-6-8-18-9-7-16/h2-9,17H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGHDSYRILDCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide

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